Benzeneethanamine, N-phenyl-

Description

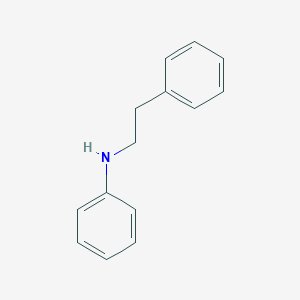

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUFZACIJMPYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061938 | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1739-00-0 | |

| Record name | N-(2-Phenylethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Benzeneethanamine, N-phenyl-

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzeneethanamine, N-phenyl-, also known as N-Phenylphenethylamine or N-(2-phenylethyl)aniline, is a secondary amine belonging to the broader class of phenethylamines. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to its foundational role in the structure of numerous psychoactive compounds, neurotransmitters, and pharmaceuticals.[1][2] The phenethylamine backbone is a key structural motif in stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1] This guide provides a comprehensive overview of the core fundamental properties of Benzeneethanamine, N-phenyl-, offering insights into its chemical and physical characteristics, synthesis, analytical methodologies, and potential applications, grounded in established scientific principles.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1739-00-0 | [3][4] |

| Molecular Formula | C₁₄H₁₅N | [5] |

| Molecular Weight | 197.28 g/mol | [4] |

| Melting Point | 45-46 °C | |

| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. (Inferred from general properties of similar amines) | |

| pKa | Not explicitly available for N-phenylphenethylamine. The parent compound, phenethylamine, is strongly basic with a pKa of 9.83 for its conjugate acid.[1] |

Synthesis of Benzeneethanamine, N-phenyl-

The synthesis of secondary amines like Benzeneethanamine, N-phenyl- can be achieved through several established organic chemistry methodologies. A prevalent and industrially relevant method is reductive amination.

Reductive Amination: A Key Synthetic Strategy

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the pharmaceutical industry. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of Benzeneethanamine, N-phenyl-, a logical approach would be the reductive amination of phenylacetaldehyde with aniline, or alternatively, the reaction of phenethylamine with benzaldehyde followed by reduction. The Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives as the reducing agent, is a well-established method for synthesizing substituted phenethylamines.

Conceptual Synthetic Workflow: Reductive Amination

Figure 1: Conceptual workflow for the synthesis of Benzeneethanamine, N-phenyl- via reductive amination.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Imine Formation. To a solution of phenylacetaldehyde (1.0 eq) in a suitable solvent such as methanol, add aniline (1.0 eq). The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Step 2: Reduction. Once imine formation is complete, the reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Step 3: Work-up and Purification. After the reduction is complete, the reaction is quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Benzeneethanamine, N-phenyl-.

Causality in Experimental Choices:

-

The choice of a protic solvent like methanol can facilitate both imine formation and the subsequent reduction.

-

Portion-wise addition of the reducing agent at a low temperature is crucial to prevent overheating and potential side reactions.

-

A standard aqueous work-up and extraction are necessary to remove inorganic byproducts and isolate the organic product. Column chromatography is a standard technique for purifying organic compounds of moderate polarity.

Analytical Characterization

The structural elucidation and purity assessment of Benzeneethanamine, N-phenyl- rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6][7]

-

¹H NMR: The proton NMR spectrum of Benzeneethanamine, N-phenyl- is expected to show distinct signals for the aromatic protons of the two phenyl rings, the ethyl bridge protons, and the N-H proton. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The methylene protons of the ethyl bridge adjacent to the nitrogen and the phenyl group would likely appear as multiplets in the δ 2.5-3.5 ppm region. The N-H proton signal would be a broad singlet, and its chemical shift would be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons and the two aliphatic carbons of the ethyl bridge. The number of distinct aromatic signals would depend on the symmetry of the molecule.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]

-

The IR spectrum of Benzeneethanamine, N-phenyl- would be expected to show a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹.

-

C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ region.

-

The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13][14][15]

-

The electron ionization (EI) mass spectrum of Benzeneethanamine, N-phenyl- would show a molecular ion peak (M⁺) corresponding to its molecular weight (197.28).

-

A characteristic fragmentation pattern for phenethylamines involves cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable tropylium ion or related fragments.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of Benzeneethanamine, N-phenyl- and for quantitative analysis.[7][16] When coupled with mass spectrometry (LC-MS or GC-MS), these techniques provide a powerful tool for both separation and identification.[7][14][17]

Analytical Workflow

Figure 2: A typical analytical workflow for the characterization of Benzeneethanamine, N-phenyl-.

Applications in Research and Drug Development

While specific applications for Benzeneethanamine, N-phenyl- are not extensively documented in the public domain, its structural relationship to a vast array of biologically active molecules makes it a compound of interest for several reasons:

-

Scaffold for Library Synthesis: It can serve as a foundational scaffold for the synthesis of compound libraries in drug discovery programs. By modifying the phenyl rings or the ethylamine backbone, chemists can generate a diverse set of molecules for screening against various biological targets.

-

Precursor for Novel Psychoactive Substances: The phenethylamine structure is central to many psychoactive compounds. Researchers in medicinal chemistry and neuropharmacology may use Benzeneethanamine, N-phenyl- as a starting material to synthesize novel analogs with potentially unique pharmacological profiles.

-

Tool Compound in Pharmacological Research: As a structurally defined phenethylamine derivative, it could be used as a tool compound to probe the structure-activity relationships of receptors and transporters that interact with this class of molecules.

Safety and Toxicological Profile

-

General Phenethylamine Toxicity: High doses of phenethylamines can lead to adverse effects such as neurotoxicity, behavioral changes, and cardiovascular stimulation.[[“]][[“]] In vitro studies have shown that some phenethylamine derivatives can be cytotoxic to neuronal and liver cells.[[“]]

-

Handling Precautions: Given the general properties of amines and the potential for biological activity, Benzeneethanamine, N-phenyl- should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

A self-validating system for safe handling would involve:

-

Reviewing the Safety Data Sheet (SDS): Although a specific SDS for this compound may be sparse, reviewing SDSs for structurally similar compounds like phenethylamine is a prudent first step.

-

Engineering Controls: Primarily using a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Consistent use of appropriate PPE.

-

Emergency Procedures: Having established procedures for spills and exposures.

Conclusion

Benzeneethanamine, N-phenyl- is a compound with fundamental importance rooted in its phenethylamine core structure. While detailed experimental data for this specific molecule is limited in publicly accessible literature, its properties can be reasonably inferred from the well-established chemistry of related compounds. Its synthesis is achievable through standard organic methodologies like reductive amination, and its characterization relies on a suite of common spectroscopic and chromatographic techniques. For researchers in drug development and medicinal chemistry, Benzeneethanamine, N-phenyl- represents a valuable building block and a tool for exploring the vast chemical space of phenethylamine derivatives. As with any chemical compound, adherence to strict safety protocols is paramount, especially given the potential biological activity of this class of molecules. Further research into the specific biological and toxicological properties of Benzeneethanamine, N-phenyl- is warranted to fully understand its potential.

References

- Kuujia.com. (n.d.). 1739-00-0(N-Phenethylaniline).

- ChemicalBook. (n.d.). 1739-00-0 | CAS DataBase.

- Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?

- PrepChem.com. (n.d.). Synthesis of N-ethyl-N-phenylethyl-aniline.

- Sigma-Aldrich. (n.d.). N-(2-phenylethyl)aniline | 1739-00-0.

- Consensus. (n.d.). Phenethylamine Toxicity and Adverse Effects.

- Enamine. (n.d.). N-(2-phenylethyl)aniline | 1739-00-0.

- Wade, C. G., et al. (2014). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents.

- Deimler, K. M., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry.

- ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic...

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). N-ACETYL-2-PHENYLETHYLAMINE(877-95-2) IR Spectrum.

- Molbase. (n.d.). CAS No.1739-02-2 | Benzeneethanamine, N-(4-methylphenyl...

- National Institutes of Health. (n.d.). Phenethylamine | C8H11N | CID 1001 - PubChem.

- PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.

- National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :....

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- Royal Society of Chemistry. (n.d.). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction.

- YouTube. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides.

- ChemicalBook. (n.d.). L-1-Phenylethylamine(2627-86-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). (R)-(+)-1-Phenylethylamine(3886-69-9)IR1.

- ChemicalBook. (n.d.). 4-(2-PHENYLETHYL)ANILINE synthesis.

- SpectraBase. (n.d.). Phenethylamine.

- Stenutz. (n.d.). N-(2-phenylethyl)aniline.

- BenchChem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.

- Wikipedia. (n.d.). Phenethylamine.

- National Institutes of Health. (n.d.). 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubMed. (1979). Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain.

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- National Institutes of Health. (2013). β-phenylethylamine, a small molecule with a large impact.

- Royal Society of Chemistry. (2014). ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines.

- National Institutes of Health. (n.d.). Amine beta-phenylethylamine | C8H14N2 | CID 23506485 - PubChem.

- YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation.

- ResearchGate. (n.d.). (PDF) Identification of -Phenylethylamine in Judicial Samples.

- ResearchGate. (n.d.). LC–MS-MS mass spectrum of N , N -diethylphenethylamine.

- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008252.

- American Chemical Society. (2023). 2-Phenylethylamine.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1739-00-0 | CAS DataBase [m.chemicalbook.com]

- 4. N-(2-phenylethyl)aniline | 1739-00-0 [sigmaaldrich.com]

- 5. N-(2-phenylethyl)aniline [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. N-ACETYL-2-PHENYLETHYLAMINE(877-95-2) IR Spectrum [m.chemicalbook.com]

- 9. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. (R)-(+)-1-Phenylethylamine(3886-69-9) IR Spectrum [m.chemicalbook.com]

- 12. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. massbank.eu [massbank.eu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. consensus.app [consensus.app]

- 19. consensus.app [consensus.app]

An In-Depth Technical Guide to N-phenyl-benzeneethanamine: Synthesis, Characterization, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-benzeneethanamine, systematically known as N-(2-phenylethyl)aniline , is a secondary aromatic amine that serves as a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, combining a phenethylamine moiety with an aniline core, offers a versatile platform for the development of novel compounds with potential biological activities. This guide provides a comprehensive technical overview of its chemical identity, synthesis, and characterization, grounded in established scientific principles to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. N-phenyl-benzeneethanamine is an organic compound with the molecular formula C₁₄H₁₅N.[][2]

| Property | Value | Source |

| IUPAC Name | N-(2-phenylethyl)aniline | [2] |

| Synonyms | N-Phenylphenethylamine, Benzeneethanamine, N-phenyl- | [2] |

| CAS Number | 1739-00-0 | [][3] |

| Molecular Formula | C₁₄H₁₅N | [][2] |

| Molecular Weight | 197.27 g/mol | [2] |

| Appearance | Predicted to be a solid or liquid | - |

| XLogP3 | 3.9 | [2] |

Chemical Structure

The structure of N-phenyl-benzeneethanamine features a benzene ring and a phenethyl group attached to a central nitrogen atom.

Caption: 2D Chemical Structure of N-phenyl-benzeneethanamine.

Synthesis of N-phenyl-benzeneethanamine

The synthesis of N-phenyl-benzeneethanamine can be achieved through several established methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prevalent and reliable methods are Reductive Amination and N-Alkylation.

Method 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][5][6] This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4]

For the synthesis of N-phenyl-benzeneethanamine, this can be accomplished by reacting phenylacetaldehyde with aniline.

Caption: General workflow for the synthesis via reductive amination.

This protocol is adapted from established procedures for reductive amination.[6][7]

-

Reaction Setup: To a solution of aniline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add phenylacetaldehyde (1.1 equivalents).

-

Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid (0.1 equivalents), to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. The choice of NaBH(OAc)₃ is crucial as it is selective for the reduction of imines in the presence of aldehydes, thus preventing the reduction of the starting aldehyde.[6]

-

Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-phenyl-benzeneethanamine.

Method 2: N-Alkylation of Aniline

Direct N-alkylation of aniline with a suitable phenethyl electrophile, such as 2-phenylethyl bromide, provides another viable synthetic route. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[8]

This protocol is based on general procedures for the N-alkylation of anilines.[8][9]

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents), to the mixture. The base is essential to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.

-

Alkylation: Add 2-phenylethyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate in vacuo. The crude product is then purified by column chromatography.

Spectroscopic Characterization

Unequivocal characterization of the synthesized N-phenyl-benzeneethanamine is critical to confirm its identity and purity. The following spectroscopic techniques are indispensable for this purpose.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and phenethyl moieties, as well as the aliphatic protons of the ethyl bridge. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for N-phenyl-benzeneethanamine include:

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H bond, typically in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: An absorption corresponding to the stretching vibration of the carbon-nitrogen bond.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The mass spectrum of N-phenyl-benzeneethanamine will show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Safety and Handling

N-phenyl-benzeneethanamine is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) before handling this compound and use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and characterization of N-phenyl-benzeneethanamine. The outlined synthetic protocols, based on reductive amination and N-alkylation, offer reliable methods for its preparation. The principles of spectroscopic analysis described herein are fundamental for the unambiguous confirmation of the compound's identity and purity. By providing this comprehensive resource, we aim to facilitate the work of researchers and scientists in their pursuit of novel chemical entities with potential therapeutic applications.

References

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide. BenchChem.

- PrepChem.com. (n.d.). Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine.

- Cloudfront.net. (n.d.). Analytical Data for all products 6 N-(2-nitro-1-phenylethyl)aniline.

- Kuujia.com. (n.d.). 1739-00-0(N-Phenethylaniline).

- BOC Sciences. (n.d.). CAS 1739-00-0 Benzeneethanamine,N-phenyl-.

- Wade, A. M., et al. (2016). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 5), 443–450.

- Sigma-Aldrich. (n.d.). CAS 1739-00-0.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- U.S. Environmental Protection Agency. (1985). Toxic Substances Control Act Chemical Substance Inventory: 1985 Edition, Volume I.

- Reductive Amination. (2023, March 16). [Video]. YouTube.

- Kempe, R., et al. (2021). Mn- and Cr-based Complexes for (De-)

- Stenutz, R. (n.d.). N-(2-phenylethyl)aniline.

- Royal Society of Chemistry. (2014).

- Kantam, M. L., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

- Apodaca, R., & Xiao, W. (2001). Direct reductive amination of aldehydes and ketones using phenylsilane: catalysis by dibutyltin dichloride. Organic Letters, 3(11), 1745–1748.

- Wade, A. M., et al. (2016). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 5), 443–450.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Guerry, P., et al. (2018). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. Biomacromolecules, 19(8), 3245–3255.

- Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.

- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. BenchChem.

- PrepChem.com. (n.d.). Synthesis of N-ethyl-N-phenylethyl-aniline.

- SpectraBase. (n.d.). N-(2-phenylethyl)aniline - Optional[13C NMR] - Chemical Shifts.

- Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.

- PubChem. (n.d.). Benzeneethanamine, N-phenyl-.

- ResearchGate. (n.d.). Vapor-phase synthesis of N,N-diethyl aniline.

- Yasar, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1398.

- PubChem. (n.d.). 2-(2-Phenylethyl)aniline.

- Occupational Safety and Health Administr

- BenchChem. (2025).

- ChemistryTuition.Net. (2014, September 19). A2 synthesis of phenyl amine. [Video]. YouTube.

- Nature. (2021). Reactions for making widely used aniline compounds break norms of synthesis.

- SpectraBase. (n.d.). 2-(2-Phenylethynyl)aniline.

- NIST. (n.d.). Benzeneethanamine, N-(phenylmethylene)-.

Sources

- 2. Benzeneethanamine, N-phenyl- | C14H15N | CID 74443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1739-00-0(N-Phenethylaniline) | Kuujia.com [kuujia.com]

- 4. gctlc.org [gctlc.org]

- 5. youtube.com [youtube.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

Physicochemical characteristics of N-phenyl-phenethylamine

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Phenylethyl)aniline

Introduction

N-(2-Phenylethyl)aniline, a secondary aromatic amine, represents a significant scaffold within the broader class of phenethylamines. This molecule, characterized by a phenethylamine backbone linked to a phenyl group via its nitrogen atom, serves as a crucial building block in synthetic organic chemistry and is a core structure in various pharmacologically relevant compounds. Its physicochemical properties dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics and solubility to its potential as a drug candidate.

This guide provides a comprehensive technical overview of the essential physicochemical characteristics of N-(2-Phenylethyl)aniline. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple recitation of data. We will explore the causality behind its properties, describe the established methodologies for their determination, and present the information in a structured, accessible format. This document is grounded in established scientific principles to ensure accuracy and trustworthiness, providing a solid foundation for further research and application.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the first step in any scientific investigation. N-(2-Phenylethyl)aniline is defined by its specific arrangement of atoms and bonds, which in turn governs all of its physical and chemical behaviors.

-

IUPAC Name: N-(2-Phenylethyl)aniline

-

Synonyms: N-Phenyl-phenethylamine

-

CAS Number: 16647-73-7

-

Molecular Formula: C₁₄H₁₅N

-

Molecular Weight: 197.28 g/mol [1]

The structure consists of an aniline moiety where the amine nitrogen is substituted with a 2-phenylethyl group. This combination of two aromatic rings separated by an ethyl-amino linker is key to its properties.

Caption: 2D Molecular Structure of N-(2-Phenylethyl)aniline.

Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of a compound are fundamental parameters for its handling, formulation, and biological activity. The data presented below are derived from computational predictions and available experimental values for structurally similar compounds, providing a robust profile.

| Property | Value | Source/Method |

| Molecular Weight | 197.28 g/mol | Computed[1] |

| Physical State | Expected to be a high-boiling liquid or low-melting solid at 20°C | Analog Comparison |

| Boiling Point | High; e.g., N-ethyl-N-phenylethylaniline boils at 160°C / 5 mmHg[2] | Analog Data[2] |

| LogP (Octanol/Water) | 3.8 | Computed[1] |

| pKa (Conjugate Acid) | ~4.5 - 5.5 (estimated) | Analog Comparison (Aniline pKa ≈ 4.6) |

| Water Solubility | Low | Inferred from high LogP |

| Organic Solvent Solubility | High in ethanol, ether, chloroform, etc. | General Amine Properties[3] |

Expert Insights:

-

Lipophilicity (LogP): The computed LogP of 3.8 indicates that N-(2-Phenylethyl)aniline is significantly lipophilic ("fat-loving").[1] This is a direct consequence of its two phenyl rings and fourteen carbon atoms, which dominate over the polarity of the secondary amine. This high lipophilicity suggests poor aqueous solubility but excellent solubility in organic solvents and lipids, a critical factor for membrane permeability in drug design.

-

Basicity (pKa): The basicity of the nitrogen atom is substantially reduced compared to a typical alkylamine (pKa ~10-11). This is because the nitrogen's lone pair of electrons is delocalized into the aniline phenyl ring, making them less available to accept a proton. Its basicity is expected to be similar to that of N-methylaniline or aniline itself.[4][5] This weak basicity influences its salt formation capabilities and its ionization state at physiological pH.

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization. The predicted spectral features for N-(2-Phenylethyl)aniline are indispensable for its identification and purity assessment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Aromatic Protons: Multiple signals between ~6.5 and 7.5 ppm, corresponding to the ten protons on the two distinct phenyl rings. The splitting patterns would reveal their substitution and coupling.

-

Aliphatic Protons: Two triplet signals between ~2.8 and 3.5 ppm, each integrating to 2H. These correspond to the two methylene (-CH₂-) groups of the ethyl linker, showing coupling to each other.

-

Amine Proton (N-H): A broad singlet, typically between ~3.5 and 5.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present.

-

N-H Stretch: A characteristic sharp, medium-intensity peak around 3400 cm⁻¹, indicative of a secondary amine.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Several sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl rings.

-

C-N Stretch: A peak in the 1350-1250 cm⁻¹ region corresponds to the C-N bond vibration.

-

-

UV-Vis Spectroscopy: The molecule's two phenyl groups act as chromophores. The UV-Vis spectrum in a solvent like ethanol is expected to show absorption maxima (λ_max) characteristic of substituted benzene rings, typically around 250-290 nm.[6]

Experimental Methodologies

To ensure scientific integrity, the methods used to determine these physicochemical properties must be robust and reproducible. The following sections detail standard, self-validating protocols.

Protocol: Determination of Solubility

Principle: The equilibrium shake-flask method is a gold standard for determining the solubility of a compound. It involves saturating a solvent with the analyte and quantifying the dissolved concentration.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of N-(2-Phenylethyl)aniline to a known volume of the desired solvent (e.g., water, ethanol, buffered solution) in a sealed, screw-cap vial. The excess solid or liquid phase ensures saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solute has fully settled. Alternatively, centrifuge the sample to expedite phase separation.

-

Sampling: Carefully extract a precise aliquot from the clear, supernatant liquid phase, ensuring no undissolved material is transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of N-(2-Phenylethyl)aniline using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to report the solubility in units like mg/mL or mol/L.

Caption: Logical Flow for pKa Determination via Potentiometric Titration.

Synthesis, Stability, and Handling

Synthesis: A common and efficient laboratory synthesis for N-(2-Phenylethyl)aniline is reductive amination. [4][5]This involves reacting aniline with phenylacetaldehyde in the presence of a reducing agent. The reaction first forms an intermediate imine (or enamine), which is then immediately reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and selectivity.

Stability and Storage: Like many anilines, N-(2-Phenylethyl)aniline is susceptible to air oxidation, which can cause it to darken in color over time (often turning brown or reddish). [5]For long-term storage, it is advisable to keep the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. It is incompatible with strong oxidizing agents and strong acids. [7]

Conclusion

N-(2-Phenylethyl)aniline is a lipophilic, weakly basic secondary amine with a well-defined spectroscopic profile. Its physicochemical characteristics, particularly its high LogP and aniline-like basicity, are direct consequences of its hybrid structure, combining two phenyl rings with an ethyl-amino linker. Understanding these properties is paramount for its effective use in organic synthesis and for predicting its behavior in complex biological environments, making it a molecule of continued interest for researchers in chemistry and drug discovery. The standardized protocols outlined herein provide a reliable framework for verifying these critical parameters, ensuring data integrity and reproducibility in the laboratory.

References

-

PrepChem. Synthesis of N-ethyl-N-phenylethyl-aniline. PrepChem.com. Available from: [Link]

-

National Center for Biotechnology Information. Phenethylamine. PubChem Compound Database. Available from: [Link]

-

Wikipedia. Phenethylamine. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Otto Chemie Pvt. Ltd. β-PHENYLETHYLAMINE. Otto Chemie Pvt. Ltd. Available from: [Link]

-

National Center for Biotechnology Information. 1-Phenethylamine. PubChem Compound Database. Available from: [Link]

-

Occupational Safety and Health Administration. N-PHENYL-1-NAPHTHYLAMINE AND N-PHENYL-2-NAPHTHYLAMINE. OSHA. Available from: [Link]

-

Reisman, S. E., et al. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available from: [Link]

-

ChemBK. Phenethylamine. ChemBK. Available from: [Link]

-

Solubility of Things. Phenylethylamine. Solubility of Things. Available from: [Link]

-

Tradeindia. (S)-(-)-1- Phenylethylamine Boiling Point: 187 A C/1013 Hpa. Tradeindia. Available from: [Link]

-

Chemsrc. (R)-(+)-1-Phenylethylamine. Chemsrc.com. Available from: [Link]

-

ResearchGate. The 1 H NMR spectra of a-phenylethylamine. ResearchGate. Available from: [Link]

-

Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng Chemical. Available from: [Link]

-

National Center for Biotechnology Information. N-(1-Phenylethyl)aniline. PubChem Compound Database. Available from: [Link]

-

YouTube. Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3. ResearchGate. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). HMDB. Available from: [Link]

- Google Patents. Method for making phenylethylamine compounds. Google Patents.

-

Stenutz. N-(2-phenylethyl)aniline. Stenutz. Available from: [Link]

-

Wikipedia. N-Methylphenethylamine. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Wikipedia. 1-Phenylethylamine. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Royal Society of Chemistry. IR spectrum of the protonated neurotransmitter 2-phenylethylamine. RSC Publishing. Available from: [Link]

-

Grokipedia. 1-Phenylethylamine. Grokipedia. Available from: [Link]

-

ResearchGate. Absorption spectra of PEA of different concentrations in aqueous.... ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. 1-Phenethylamine, (-)-. PubChem Compound Database. Available from: [Link]

-

American Chemical Society. 2-Phenylethylamine. ACS. Available from: [Link]

-

ResearchGate. FTIR spectrum of phenylethylamine. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. Photodelivery of β-phenylethylamines. RSC Publishing. Available from: [Link]

-

Journal of Analytical Toxicology. Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Oxford Academic. Available from: [Link]

Sources

- 1. N-(1-Phenylethyl)aniline | C14H15N | CID 418090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

A Technical Guide to the Potential Biological Activities of N-phenyl-benzeneethanamine Derivatives

Abstract

The N-phenyl-benzeneethanamine scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the potential biological activities associated with derivatives of this core structure. We will explore the key structure-activity relationships that govern their efficacy as antimicrobial, anticancer, and neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to facilitate the rational design and evaluation of novel N-phenyl-benzeneethanamine-based therapeutics.

Introduction to the N-phenyl-benzeneethanamine Scaffold

The foundational structure of N-phenyl-benzeneethanamine, also known as N-phenethylaniline, consists of a phenethylamine moiety linked to a phenyl group via a secondary amine.[1][2] This arrangement provides a versatile backbone for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. The parent structure of many adrenergic drugs is β-phenylethylamine.[2] Modifications to this core can profoundly influence receptor selectivity, mechanism of action, absorption, metabolism, and duration of action.[2]

The inherent lipophilicity of the dual phenyl rings, coupled with the hydrogen-bonding capability of the secondary amine, allows these molecules to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. The versatility of this scaffold has led to its investigation in a wide range of therapeutic areas.

Key Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of N-phenyl-benzeneethanamine have demonstrated a broad spectrum of biological activities. This section will delve into the most significant of these, highlighting the key structural modifications that influence their potency and selectivity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the discovery of novel antimicrobial agents.[3][4][5][6] N-phenyl-benzeneethanamine derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.

Structure-Activity Relationship Insights:

-

Substitution on the Phenyl Rings: The introduction of specific substituents on either of the phenyl rings can significantly modulate antimicrobial efficacy. For instance, the presence of a methyl group at the meta or para position of a phenyl ring in (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine derivatives has been shown to enhance both antifungal and antibacterial activities compared to ortho-substituted or unsubstituted analogs.[7]

-

Nature of the Linker: Modifications to the ethylamine linker can also impact activity.

-

Overall Lipophilicity: The balance between hydrophilic and lipophilic properties is crucial for membrane permeability and target engagement.

A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives found that several of these compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[8] Furthermore, some derivatives of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[9][10][11]triazole-3-ylsulfanyl)-acetamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[12]

Anticancer Activity

The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry.[13][14] Derivatives of N-phenyl-benzeneethanamine have shown promise as cytotoxic agents against various cancer cell lines.[14][15][16][17]

Mechanism of Action:

The anticancer effects of these derivatives can be attributed to several mechanisms, including:

-

Induction of Apoptosis: Many chemotherapeutic agents exert their effects by triggering programmed cell death.[13][18]

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle can inhibit tumor growth.[15][18]

-

Inhibition of Key Signaling Pathways: Targeting pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway, is a common strategy.[15]

Structure-Activity Relationship Insights:

-

Substituents on the Phenyl Rings: The electronic properties of substituents on the phenyl rings play a critical role. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with an electron-withdrawing nitro moiety demonstrated higher cytotoxic effects than those with an electron-donating methoxy group.[14][17]

-

Positional Isomerism: The position of substituents is also important. In one study, a para-nitro substituted phenylthiazole derivative exhibited the highest cytotoxic effect against the SKNMC neuroblastoma cell line.[16]

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. There is a critical need for therapeutic agents that can protect neurons from damage.[19] Certain N-phenyl-benzeneethanamine derivatives have demonstrated neuroprotective properties, often attributed to their antioxidant and anti-inflammatory activities.[19][20][21]

Mechanism of Action:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal cell death.[20] Compounds that can scavenge free radicals or boost endogenous antioxidant systems can offer neuroprotection.[20]

-

Modulation of Signaling Pathways: The ERK-CREB signaling pathway is involved in neuronal survival, and its activation can be a neuroprotective mechanism.[21]

-

Anti-inflammatory Effects: Neuroinflammation is a common feature of neurodegenerative diseases.[19]

Structure-Activity Relationship Insights:

-

Specific Structural Motifs: Studies on phenylenediamine derivatives have shown that a phenyl-amine-phenyl-amine-phenyl (or butyl) structure is essential for neuroprotective effects against oxidative glutamate toxicity.[20]

-

Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the phenyl rings can contribute to antioxidant and neuroprotective activities, as seen in analogs of a lead compound targeting mitochondrial complex I.[22]

Methodologies for Evaluating Biological Activity

The robust evaluation of the biological activities of N-phenyl-benzeneethanamine derivatives requires a combination of in vitro and in vivo assays. This section provides an overview of key experimental protocols.

General Synthesis of N-phenyl-benzeneethanamine Derivatives

A common method for the synthesis of N-phenyl-benzeneethanamine derivatives involves the condensation reaction between a substituted benzaldehyde and a phenethylamine. For example, a solution of 2-(3-dimethylaminopropoxy)-benzaldehyde and phenethylamine in toluene can be heated at reflux to yield N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine.[23] Other synthetic routes may involve the Vilsmeier-Haack reaction or solution polycondensation.[24][25]

Assessment of Antimicrobial Activity

Several standardized methods are employed to determine the antimicrobial efficacy of novel compounds.

3.2.1. Disk Diffusion and Well Diffusion Assays

These agar-based methods provide a qualitative or semi-quantitative assessment of antimicrobial activity.[4][26] A solution of the test compound is applied to a paper disk or into a well on an agar plate previously inoculated with a target microorganism. The plate is then incubated, and the diameter of the resulting zone of inhibition is measured.[4][26]

3.2.2. Broth Microdilution Method

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][26] Serial dilutions of the test compound are prepared in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added to each well.[27] The plate is incubated, and the MIC is determined by visual inspection or by using a colorimetric indicator like resazurin.[26]

Evaluation of Anticancer Activity

A battery of in vitro assays is typically used for the initial screening of potential anticancer agents.

3.3.1. MTT/MTS Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are widely used colorimetric assays to assess cell viability and proliferation.[9][13][18] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13] This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13][28]

3.3.2. Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with an anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.[18]

3.3.3. Apoptosis Assays

The induction of apoptosis can be detected using various methods, including flow cytometry with Annexin V/Propidium Iodide staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Assessment of Neuroprotective Effects

Evaluating the neuroprotective potential of compounds often involves in vitro cell culture models and in vivo animal models of neurodegeneration.

3.4.1. In Vitro Models of Neuronal Damage

Neuronal cell lines (e.g., HT22, SH-SY5Y) or primary neuronal cultures can be exposed to neurotoxins such as glutamate, hydrogen peroxide, or 6-hydroxydopamine (6-OHDA) to induce cell death.[10][19][20][29][30] The neuroprotective effect of a test compound is assessed by its ability to prevent or reduce this cell death, often measured by cell viability assays.[10][30]

3.4.2. Measurement of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated by measuring its ability to reduce oxidative stress markers, such as reactive oxygen species (ROS) and lipid peroxidation (e.g., TBARS assay).[19] Additionally, the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase can be measured.[10]

Visualization of Key Concepts

General Structure of N-phenyl-benzeneethanamine

Caption: Core structure of N-phenyl-benzeneethanamine.

Workflow for Anticancer Drug Screening

Caption: General workflow for screening anticancer compounds.

Signaling Pathway in Neuroprotection

Caption: Simplified ERK-CREB signaling pathway in neuroprotection.

Conclusion and Future Directions

The N-phenyl-benzeneethanamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. Future efforts should focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of structure-activity relationships to design more potent and selective derivatives.

-

Elucidation of Mechanisms of Action: Investigating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in treating human diseases.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of the next generation of N-phenyl-benzeneethanamine-based therapeutics to address unmet medical needs.

References

-

Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

-

Bhuyan, T., Borah, P., & Das, S. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 12(4), 1-13. [Link]

-

Bhattacharya, S. (2023). How to test the anticancer efficacy of a plant extract. Altogen Labs. [Link]

-

Bhattacharya, S. (2023). Screening methods of anticancer agents from natural source. OUCI. [Link]

-

Bhuyan, T., Borah, P., & Das, S. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

ChemistryTuition.Net. (2014). A2 synthesis of phenyl amine from . YouTube. [Link]

-

Clinical and Laboratory Standards Institute. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 1-4. [Link]

- E.I. du Pont de Nemours and Company. (1982). Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine.

-

Estrada-Mata, E., Navarro-Cruz, A. R., & Licona-Cassani, C. (2019). Assessment of antimicrobial activity. Protocols.io. [Link]

-

Fakhri, S., Abbaszadeh, F., Dargahi, L., & Jorjani, M. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 455–463. [Link]

-

Ghotbi, Y., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

-

Ghotbi, Y., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]

-

PubChem. (n.d.). Benzeneethanamine, N-phenyl-. PubChem. [Link]

-

Halberstadt, A. L., et al. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 10(3), 1710–1720. [Link]

-

Letsweletse, M. (n.d.). Structure Activity Relationships. Scribd. [Link]

-

Li, H., et al. (2020). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(16), 127299. [Link]

-

Mahyavanshi, J., Shukla, M., & Parmar, K. (2015). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para- substitution effects. Der Pharma Chemica, 7(6), 330-334. [Link]

-

Nakagami, Y., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 418(2), 162-166. [Link]

-

Ouyang, L., et al. (2022). Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents. European Journal of Medicinal Chemistry, 229, 114064. [Link]

-

Oishi, Y., et al. (1992). Synthesis and Reactions of N-Phenylated Polyamine Derived from ,′-Dibromo-p-xylene and Aniline. Journal of Polymer Science Part A: Polymer Chemistry, 30(6), 1049-1054. [Link]

-

Onwudiwe, D. C., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]

-

Oprea, A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2845. [Link]

-

Oravec, M., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]

-

de Oliveira, A. M., et al. (2020). Amburana cearensis: Pharmacological and Neuroprotective Effects of Its Compounds. Frontiers in Pharmacology, 11, 1039. [Link]

-

Radi, M., et al. (2010). Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. International Journal of ChemTech Research, 2(1), 1-6. [Link]

-

Samshuddin, S., et al. (2016). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(3), 852-856. [Link]

-

Shin, T. K., et al. (2016). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Biological & Pharmaceutical Bulletin, 39(7), 1146-1154. [Link]

-

Singh, R. B., & Singh, P. K. (2012). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. Journal of Chemical and Pharmaceutical Research, 4(2), 1111-1116. [Link]

-

Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 18(9), 1931-1939. [Link]

-

Oishi, Y., et al. (1992). Synthesis and Reactions of N-Phenylated Polyamine Derived from ,′-Dibromo-p-xylene and Aniline. ResearchGate. [Link]

-

Mahyavanshi, J., Shukla, M., & Parmar, K. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. [Link]

-

Fakhri, S., Abbaszadeh, F., Dargahi, L., & Jorjani, M. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 455–463. [Link]

-

Ghotbi, Y., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(3), 817-823. [Link]

-

Ghotbi, Y., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]

-

Ghotbi, Y., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

-

Ghotbi, Y., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]813101/)

Sources

- 1. Benzeneethanamine, N-phenyl- | C14H15N | CID 74443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of antimicrobial activity [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ripublication.com [ripublication.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. brieflands.com [brieflands.com]

- 15. Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]

- 19. mdpi.com [mdpi.com]

- 20. Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. prepchem.com [prepchem.com]

- 24. jocpr.com [jocpr.com]

- 25. researchgate.net [researchgate.net]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. actascientific.com [actascientific.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. preprints.org [preprints.org]

An In-depth Technical Guide to N-phenyl-benzeneethanamine and its Relationship to the Phenethylamine Class

Abstract

This technical guide provides a comprehensive overview of N-phenyl-benzeneethanamine, a distinct member of the vast phenethylamine class of compounds. We will delve into its structural characteristics, explore viable synthetic routes, and detail analytical methodologies for its characterization. By examining the broader context of phenethylamines, this guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of N-phenyl-benzeneethanamine's place within this pharmacologically significant family and to highlight areas for future investigation into its potential biological activities.

The Phenethylamine Archetype: A Foundation for Neuroactive Compounds

The phenethylamine scaffold, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is a fundamental building block for a multitude of neuroactive compounds.[1][2] This core structure is the basis for endogenous neurotransmitters, prescription medications, and a wide array of psychoactive substances.[1][3]

Substitutions on the phenyl ring, the ethyl sidechain, or the nitrogen atom give rise to a diverse range of pharmacological effects.[1] These effects are primarily mediated through interactions with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[4] The versatility of the phenethylamine framework has made it a subject of intense interest in medicinal chemistry and drug development.[5]

A Universe of Activity: The Substituted Phenethylamines

The functional diversity of substituted phenethylamines is vast, encompassing a wide spectrum of therapeutic and psychoactive properties. Members of this class can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, antidepressants, and more.[1] This functional plasticity is a direct result of how different substituents influence the molecule's affinity and efficacy at various receptor and transporter sites.[6][7] For instance, N-benzyl substitution on certain phenethylamines has been shown to significantly increase binding affinity and functional activity at serotonin 5-HT2A receptors.[1]

N-phenyl-benzeneethanamine: An N-Aryl Derivative

N-phenyl-benzeneethanamine, also known as N-phenylphenethylamine or N-(2-phenylethyl)aniline, is a specific substituted phenethylamine. Its defining feature is the presence of a phenyl group directly attached to the nitrogen atom of the phenethylamine core. This N-phenyl substitution distinguishes it from many of the more extensively studied N-alkyl or N-benzyl phenethylamines.

Physicochemical Properties

A summary of the key physicochemical properties of N-phenyl-benzeneethanamine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | PubChem CID: 74443 |

| Molecular Weight | 197.27 g/mol | PubChem CID: 74443 |

| IUPAC Name | N-(2-phenylethyl)aniline | PubChem CID: 74443 |

Synthesis of N-phenyl-benzeneethanamine: A Methodological Approach

The synthesis of N-phenyl-benzeneethanamine can be efficiently achieved through reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.[6][8][9] This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

Caption: Reductive amination workflow for N-phenyl-benzeneethanamine synthesis.

Experimental Protocol: Reductive Amination

The following protocol outlines a general procedure for the synthesis of N-phenyl-benzeneethanamine via reductive amination of phenylacetaldehyde with aniline.

Materials:

-

Phenylacetaldehyde

-

Aniline

-

Methanol (or another suitable solvent)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve phenylacetaldehyde (1 equivalent) and aniline (1-1.2 equivalents) in methanol.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the disappearance of the imine intermediate.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude N-phenyl-benzeneethanamine can be further purified by column chromatography on silica gel or by vacuum distillation.

-

Analytical Characterization

The structural elucidation and purity assessment of synthesized N-phenyl-benzeneethanamine are crucial. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃) Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (from phenylethyl) | 7.20-7.40 | multiplet | 5H |

| Phenyl-H (from aniline) | 6.60-7.20 | multiplet | 5H |

| NH | ~3.70 (broad) | singlet | 1H |

| -CH₂-N- | ~3.45 | triplet | 2H |

| -CH₂-Ph | ~2.95 | triplet | 2H |

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| Phenyl-C (ipso, aniline) | ~148 |

| Phenyl-C (ipso, phenylethyl) | ~139 |

| Phenyl-CHs | 113-130 |

| -CH₂-N- | ~45 |

| -CH₂-Ph | ~36 |

Mass Spectrometry (MS)

Mass spectrometry, particularly with Electron Ionization (EI), provides information about the molecular weight and fragmentation pattern of a molecule. For N-phenyl-benzeneethanamine (MW = 197.27), the molecular ion peak (M⁺) would be expected at m/z 197.

Expected Fragmentation Pattern:

Alpha-cleavage is a dominant fragmentation pathway for amines.[2][10] The major fragmentation of N-phenyl-benzeneethanamine is expected to involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzylic cation or a resonance-stabilized anilinium-type fragment.

Caption: Predicted major fragmentation pathways for N-phenyl-benzeneethanamine in EI-MS.

Relationship to Phenethylamines and Predicted Biological Activity

As an N-substituted phenethylamine, the biological activity of N-phenyl-benzeneethanamine is anticipated to be modulated by its interaction with monoamine systems. However, to date, there is a notable lack of published research specifically investigating the pharmacological profile of this compound.

Extrapolating from Structure-Activity Relationships (SAR)

SAR studies on related N-substituted phenethylamines can offer clues to the potential targets of N-phenyl-benzeneethanamine.

-

Serotonin Receptors: N-substitution on phenethylamines can significantly impact affinity for serotonin receptors, particularly the 5-HT₂ subtypes.[1][6][7] While N-benzyl substitution often increases potency, the effect of an N-phenyl group is less characterized and warrants investigation.

-

Monoamine Transporters: Phenethylamines are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[11][12] The N-phenyl group could influence the affinity and selectivity of N-phenyl-benzeneethanamine for these transporters. Studies on related compounds suggest that N-substitution can modulate activity at DAT.[13]

-

Trace Amine-Associated Receptors (TAARs): Phenethylamine itself is an agonist at TAAR1.[4] N-methylation has been shown to result in partial agonism. It is plausible that N-phenyl-benzeneethanamine could also interact with TAAR1, although its functional effect (agonist, antagonist, or partial agonist) is unknown.

A Call for Further Investigation

The absence of specific biological data for N-phenyl-benzeneethanamine represents a significant research gap. Phenotypic screening and targeted assays are needed to elucidate its pharmacological profile. Key areas for investigation include:

-

Receptor Binding Assays: To determine the affinity of N-phenyl-benzeneethanamine for a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes.

-

Transporter Uptake Assays: To assess its ability to inhibit or act as a substrate for DAT, NET, and SERT.

-

Functional Assays: To determine whether it acts as an agonist, antagonist, or allosteric modulator at its target receptors.

-

In Vivo Behavioral Studies: To understand its effects on locomotion, anxiety, and other behavioral paradigms in animal models.

Conclusion